molecular formula C10H16F3NO3 B12579656 2-Ethyl-N-(trifluoroacetyl)-L-leucine CAS No. 500905-36-2

2-Ethyl-N-(trifluoroacetyl)-L-leucine

Cat. No.: B12579656
CAS No.: 500905-36-2
M. Wt: 255.23 g/mol
InChI Key: QJJLFUBLVHSNIM-VIFPVBQESA-N
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Description

2-Ethyl-N-(trifluoroacetyl)-L-leucine is an organic compound that features a trifluoromethyl group, which is known for its unique properties in medicinal chemistry and material science. The presence of the trifluoromethyl group often imparts enhanced metabolic stability, lipophilicity, and bioavailability to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-(trifluoroacetyl)-L-leucine typically involves the acylation of L-leucine with trifluoroacetic anhydride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-(trifluoroacetyl)-L-leucine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-Ethyl-N-(trifluoroacetyl)-L-leucine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-N-(trifluoroacetyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-N-(trifluoroacetyl)-L-alanine
  • 2-Ethyl-N-(trifluoroacetyl)-L-valine
  • 2-Ethyl-N-(trifluoroacetyl)-L-isoleucine

Uniqueness

2-Ethyl-N-(trifluoroacetyl)-L-leucine stands out due to its specific structural features and the presence of the trifluoromethyl group, which imparts unique physicochemical properties. Compared to similar compounds, it may exhibit enhanced stability, bioavailability, and specific biological activities .

Properties

CAS No.

500905-36-2

Molecular Formula

C10H16F3NO3

Molecular Weight

255.23 g/mol

IUPAC Name

(2S)-2-ethyl-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoic acid

InChI

InChI=1S/C10H16F3NO3/c1-4-9(8(16)17,5-6(2)3)14-7(15)10(11,12)13/h6H,4-5H2,1-3H3,(H,14,15)(H,16,17)/t9-/m0/s1

InChI Key

QJJLFUBLVHSNIM-VIFPVBQESA-N

Isomeric SMILES

CC[C@](CC(C)C)(C(=O)O)NC(=O)C(F)(F)F

Canonical SMILES

CCC(CC(C)C)(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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